(R)-2-(Benzo[b]thiophen-2-yl)-4-isopropyl-4,5-dihydrooxazole (R)-2-(Benzo[b]thiophen-2-yl)-4-isopropyl-4,5-dihydrooxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13779064
InChI: InChI=1S/C14H15NOS/c1-9(2)11-8-16-14(15-11)13-7-10-5-3-4-6-12(10)17-13/h3-7,9,11H,8H2,1-2H3/t11-/m0/s1
SMILES: CC(C)C1COC(=N1)C2=CC3=CC=CC=C3S2
Molecular Formula: C14H15NOS
Molecular Weight: 245.34 g/mol

(R)-2-(Benzo[b]thiophen-2-yl)-4-isopropyl-4,5-dihydrooxazole

CAS No.:

Cat. No.: VC13779064

Molecular Formula: C14H15NOS

Molecular Weight: 245.34 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-(Benzo[b]thiophen-2-yl)-4-isopropyl-4,5-dihydrooxazole -

Specification

Molecular Formula C14H15NOS
Molecular Weight 245.34 g/mol
IUPAC Name (4R)-2-(1-benzothiophen-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole
Standard InChI InChI=1S/C14H15NOS/c1-9(2)11-8-16-14(15-11)13-7-10-5-3-4-6-12(10)17-13/h3-7,9,11H,8H2,1-2H3/t11-/m0/s1
Standard InChI Key OTGHXNJERRFHMD-NSHDSACASA-N
Isomeric SMILES CC(C)[C@@H]1COC(=N1)C2=CC3=CC=CC=C3S2
SMILES CC(C)C1COC(=N1)C2=CC3=CC=CC=C3S2
Canonical SMILES CC(C)C1COC(=N1)C2=CC3=CC=CC=C3S2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, (4R)-2-(1-benzothiophen-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole, reflects its bicyclic structure. The benzo[b]thiophene group consists of a benzene ring fused to a thiophene, while the dihydrooxazole ring incorporates an oxygen and nitrogen atom within a five-membered ring. The isopropyl group at the 4-position introduces steric bulk, which may influence conformational stability and intermolecular interactions.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₁₄H₁₅NOS
Molecular Weight245.34 g/mol
CAS Number2757084-00-5
Purity≥97% (HPLC)
Storage ConditionsRoom temperature, inert atmosphere

The stereochemistry at the 4-position is critical; the (R)-enantiomer exhibits distinct electronic and steric profiles compared to its (S)-counterpart. Computational models suggest that the isopropyl group adopts an equatorial orientation, minimizing strain in the dihydrooxazole ring.

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum reveals distinct signals for the isopropyl group (δ 1.2–1.4 ppm, doublet) and aromatic protons (δ 7.2–7.8 ppm). The dihydrooxazole ring’s methylene protons appear as a multiplet near δ 4.0 ppm .

  • Mass Spectrometry: Electron ionization (EI-MS) shows a molecular ion peak at m/z 245.1, consistent with the molecular weight. Fragmentation patterns include loss of the isopropyl group (m/z 186) and cleavage of the oxazole ring.

Synthetic Strategies

Retrosynthetic Analysis

The synthesis of (R)-2-(Benzo[b]thiophen-2-yl)-4-isopropyl-4,5-dihydrooxazole involves two key fragments:

  • Benzo[b]thiophene-2-carboxylic acid derivative: Serves as the electrophilic partner for oxazole ring formation.

  • (R)-2-Amino-3-methyl-1-butanol: Provides the chiral dihydrooxazole precursor.

Oxazole Ring Formation

The dihydrooxazole ring is constructed via a condensation reaction between (R)-2-amino-3-methyl-1-butanol and benzo[b]thiophene-2-carbonyl chloride. This step employs triethylamine as a base, facilitating nucleophilic attack by the amine on the carbonyl carbon.

Cyclization and Purification

Intramolecular cyclization under acidic conditions (e.g., p-toluenesulfonic acid) yields the dihydrooxazole core. Chiral HPLC separates enantiomers, achieving ≥97% enantiomeric excess (ee) for the (R)-form .

Table 2: Optimized Reaction Conditions

Biological Activities and Mechanisms

Anticancer Screening

In vitro studies against MCF-7 breast cancer cells show moderate cytotoxicity (IC₅₀ = 18.3 μM), likely through topoisomerase II inhibition. The (R)-enantiomer demonstrates 3-fold higher activity than the (S)-form, highlighting the role of stereochemistry .

Applications in Materials Science

Organic Electronics

The benzo[b]thiophene unit’s electron-rich nature makes the compound a candidate for organic semiconductors. Thin-film transistors incorporating this molecule exhibit hole mobility of 0.12 cm²/V·s, comparable to rubrene-based devices.

Chiral Catalysis

The dihydrooxazole ring serves as a ligand in asymmetric catalysis. Complexes with palladium(II) catalyze Suzuki-Miyaura couplings with 89% ee, leveraging the isopropyl group’s steric effects .

Future Research Directions

Pharmacokinetic Optimization

Structural modifications, such as fluorination of the benzo[b]thiophene ring, could enhance metabolic stability. Computational ADMET predictions recommend exploring prodrug formulations to improve oral bioavailability.

Advanced Material Design

Investigating the compound’s thermally activated delayed fluorescence (TADF) properties may enable its use in OLEDs. Density functional theory (DFT) calculations predict a singlet-triplet energy gap (ΔEₛₜ) of 0.3 eV, ideal for energy-efficient displays .

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